CDK2-IN-13 vs. Olomoucine: Direct CDK2 Inhibitory Activity Comparison from Primary Literature
CDK2-IN-13 (Compound 15) exhibits CDK2 inhibitory activity with an IC50 of 12 µM, as reported by multiple vendors and traced to the original olomoucine analog series [1]. Olomoucine, the parent compound and most direct structural comparator in this class, inhibits CDK2/cyclin A and CDK2/cyclin E with IC50 values of 7 µM [2]. Therefore, olomoucine demonstrates approximately 1.7-fold higher potency against CDK2 in comparable kinase inhibition assays, while CDK2-IN-13 retains modest but measurable activity.
| Evidence Dimension | CDK2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 12 µM |
| Comparator Or Baseline | Olomoucine: 7 µM (CDK2/cyclin A and CDK2/cyclin E) |
| Quantified Difference | Olomoucine is ~1.7-fold more potent (7 µM vs. 12 µM) |
| Conditions | In vitro kinase inhibition assay; CDK2/cyclin A and CDK2/cyclin E complexes |
Why This Matters
This establishes the potency context for CDK2-IN-13 within the olomoucine series, enabling researchers to select the appropriate analog based on the desired activity window rather than assuming equivalence across C2-substituted purines.
- [1] MedChemExpress, CDK2-IN-13 Product Page, CAS 101622-53-1, accessed April 2026. View Source
- [2] Probes & Drugs Portal, Olomoucine (PD002661) Entry, accessed April 2026. View Source
